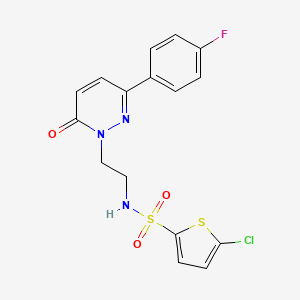

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S2/c17-14-6-8-16(25-14)26(23,24)19-9-10-21-15(22)7-5-13(20-21)11-1-3-12(18)4-2-11/h1-8,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKSHCMFAUXSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several notable features:

- Chloro Group : Enhances lipophilicity and may influence receptor interactions.

- Pyridazinone Ring : Associated with various biological activities, including anti-inflammatory and anticancer properties.

- Thiophene and Sulfonamide Moieties : Contribute to the compound's unique reactivity and potential therapeutic effects.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 396.88 g/mol.

Antimicrobial Properties

Sulfonamides, including derivatives like this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Recent studies have shown that hybridization of sulfonamides with other pharmacologically active moieties can enhance their antimicrobial efficacy .

Anticancer Activity

Research indicates that compounds containing pyridazinone rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes that are crucial for cancer cell proliferation. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is particularly valuable in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The sulfonamide moiety interacts with the active sites of enzymes involved in folate synthesis.

- Receptor Binding : The chloro and fluorophenyl groups may facilitate binding to specific receptors or enzymes, altering their activity.

- Signal Transduction Modulation : The compound may influence various signaling pathways, leading to cellular responses such as apoptosis or reduced inflammation.

Study on Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of sulfonamide derivatives, including compounds similar to this compound. The results demonstrated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity .

Clinical Applications

In a clinical trial assessing new anti-inflammatory agents, a derivative of this compound was tested for its efficacy in reducing pain and inflammation in patients with chronic conditions. The trial showed promising results, with participants reporting significant improvements compared to placebo groups .

Comparison with Similar Compounds

Research Implications

The target compound’s balanced lipophilicity and fluorinated aromatic system make it a promising lead for anticancer agents targeting CA IX. Future studies should explore derivatives with bulkier EWGs (e.g., trifluoromethyl) to further optimize metabolic stability and selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : React 4-fluorophenylacetic acid with hydrazine to form a dihydro-pyridazinone intermediate, followed by oxidation using MnO₂ or DDQ to yield the 6-oxopyridazinone ring .

Sulfonamide Coupling : Introduce the thiophene-2-sulfonamide moiety via nucleophilic substitution. Protect the pyridazinone nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotect using trifluoroacetic acid (TFA) after coupling .

Ethyl Linker Attachment : Use a Mitsunobu reaction or alkylation with 1,2-dibromoethane to attach the ethyl bridge between the pyridazinone and sulfonamide groups .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps).

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. The ethyl linker’s protons appear as triplets (~δ 3.5–4.0 ppm), while the sulfonamide NH resonates near δ 10–11 ppm .

- Fourier-Transform Infrared (FTIR) : Identify key functional groups: sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Employ ESI or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~464–466 Da) .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% required for biological assays) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values to identify primary targets .

- Computational Docking : Perform molecular docking (AutoDock Vina) using the pyridazinone ring as a hinge-binding motif. Validate with site-directed mutagenesis of predicted binding residues .

- Cellular Pathway Analysis :

- Treat cancer cell lines (e.g., HeLa, MCF-7) and perform RNA-seq to identify differentially expressed genes. Use KEGG pathway enrichment to map affected signaling cascades .

Advanced: What strategies mitigate low aqueous solubility during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS containing 10% β-cyclodextrin or 0.1% Tween-80 to enhance dispersion .

- Prodrug Design : Synthesize a phosphate ester prodrug at the sulfonamide group. Hydrolyze in vivo via phosphatases to regenerate the active compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsification-solvent evaporation. Characterize drug loading via UV-Vis spectroscopy .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization :

- Data Normalization :

- Express IC₅₀ values relative to internal standards. Use ANOVA with post-hoc Tukey tests to compare datasets.

- Meta-Analysis : Aggregate data from ≥3 independent studies (Prism v9.0) and apply funnel plots to detect publication bias .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

- PK Studies :

- Toxicity Screening :

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Analog Synthesis :

- Key Modifications :

- SAR Data Analysis :

- Plot IC₅₀ vs. cLogP (Molinspiration) to identify optimal hydrophobicity (cLogP ~2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.